molecular formula C17H14N4O2 B271467 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No. B271467
M. Wt: 306.32 g/mol
InChI Key: GVZJQYDNLRIDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile, also known as DMNQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMNQ belongs to the class of naphthyridine derivatives and is known for its unique chemical structure and properties. In

Scientific Research Applications

1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the study of oxidative stress and its role in various diseases. This compound has been shown to induce oxidative stress in cells, which can lead to cellular damage and death. This property of this compound has been used to study the mechanisms of oxidative stress in diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

Mechanism of Action

1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile exerts its biological effects by generating reactive oxygen species (ROS) through redox cycling. This compound is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules to generate other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can lead to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and organisms. In cells, this compound induces oxidative stress and can lead to cellular damage and death. In organisms, this compound has been shown to induce a number of physiological effects, including changes in heart rate, blood pressure, and respiratory rate. This compound has also been shown to affect the immune system, with some studies suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inducer of oxidative stress, which can be useful for studying the mechanisms of oxidative stress in cells and organisms. However, one limitation is that this compound can be toxic to cells and organisms at high concentrations, which can limit its usefulness in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are a number of future directions for research on 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile. One area of research is in the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is in the development of new applications for this compound in scientific research, such as in the study of neurodegenerative diseases or in the development of new therapeutic agents. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on cells and organisms.

Synthesis Methods

The synthesis of 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves a multi-step process that requires specialized knowledge in organic chemistry. The most common method for synthesizing this compound involves the reaction of 2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ammonia. The final step involves the reaction of the resulting amide with acetonitrile in the presence of a base to yield this compound.

properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

1-amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H14N4O2/c1-20-13(10-6-4-3-5-7-10)8-11-12(9-18)16(22)21(2)15(19)14(11)17(20)23/h3-8H,19H2,1-2H3

InChI Key

GVZJQYDNLRIDHF-UHFFFAOYSA-N

SMILES

CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=CC=C3

Canonical SMILES

CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=CC=C3

Origin of Product

United States

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